Nanomolar DHODH Inhibition: A 30-fold Potency Gain Over Unsubstituted Isatin
4-Chloro-1-methylindoline-2,3-dione demonstrates potent inhibition of human dihydroorotate dehydrogenase (DHODH) with an IC50 of 62 nM [1]. In contrast, unsubstituted isatin (the parent scaffold) exhibits an IC50 of >200 μM (200,000 nM) against the same target [2]. This represents a greater than 3,200-fold improvement in potency conferred by the 4-chloro and N-methyl modifications.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 62 nM |
| Comparator Or Baseline | Isatin (unsubstituted): >200,000 nM |
| Quantified Difference | >3,200-fold more potent |
| Conditions | Human DHODH, DCIP chromogen reduction assay at pH 8.0 |
Why This Matters
For drug discovery programs targeting DHODH, selecting the 4-chloro derivative over generic isatin provides a validated, nanomolar-potency starting point, significantly reducing the need for extensive initial SAR campaigns.
- [1] BindingDB. BDBM102453: US8536165, 18. IC50: 62 nM for human DHODH. (Accessed 2026-04-19). View Source
- [2] Liu, S., et al. J. Med. Chem. 2009, 52, 5599-5611. Table 1: Isatin IC50 >200 μM for human DHODH. DOI: 10.1021/jm900213x. View Source
